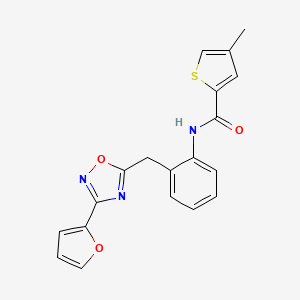
N1-(5-methylisoxazol-3-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-methylisoxazol-3-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
BenchChem offers high-quality N1-(5-methylisoxazol-3-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-methylisoxazol-3-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Intramolecular Electron Transfer
A study by Lockard and Wasielewski (2007) focused on intramolecular photoinduced charge separation and recombination within a donor-acceptor molecule closely related to N1-(5-methylisoxazol-3-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide. This research is significant for understanding electron-transfer dynamics in complex molecules, with potential applications in the design of molecular electronic devices (Lockard & Wasielewski, 2007).
Molecular Interaction with Receptors
Shim et al. (2002) investigated the molecular interaction of a similar antagonist with the CB1 cannabinoid receptor. Their work involved conformational analysis and comparative molecular field analysis (CoMFA), contributing to a deeper understanding of molecular interactions with receptors, which is crucial for drug design and discovery (Shim et al., 2002).
Thermolysis of N-arylnicotinamide Oximes
Research by Gaber, Muathen, and Taib (2012) on the thermolysis of N-arylnicotinamide oximes, which share structural similarities with the compound , revealed insights into the mechanisms and products of such reactions. This knowledge is vital for the synthesis of new materials and pharmaceuticals (Gaber, Muathen, & Taib, 2012).
Anti-Stress Agents
Badru, Anand, and Singh (2012) synthesized and evaluated derivatives of a related compound for their anti-stress activity. This research could lead to the development of new therapeutic agents for stress-related disorders (Badru, Anand, & Singh, 2012).
Organic Light-Emitting Diodes
A study by Rajakannu et al. (2020) on naphthalene benzimidazole-based ligands, similar in structure to the compound , led to the development of deep red-emitting organic light-emitting diodes (OLEDs). This research is significant for advancing OLED technology (Rajakannu et al., 2020).
Chemosensors for Transition Metal Ions
Research by Gosavi-Mirkute et al. (2017) involved the synthesis and characterization of compounds including 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione, which have applications as chemosensors for transition metal ions. This area of research is crucial for environmental monitoring and industrial processes (Gosavi-Mirkute et al., 2017).
Eigenschaften
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-15-13-20(25-29-15)24-22(28)21(27)23-14-19(26-11-4-5-12-26)18-10-6-8-16-7-2-3-9-17(16)18/h2-3,6-10,13,19H,4-5,11-12,14H2,1H3,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKVNBXZTPFLKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-methylisoxazol-3-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

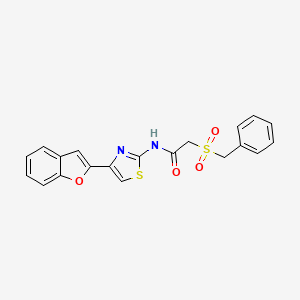

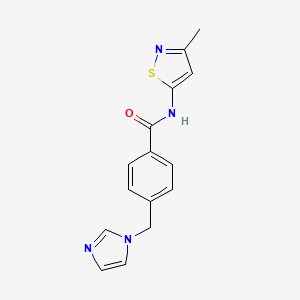
![(1S,3S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)

![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B2557972.png)
![4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2557973.png)
![(1s,3s)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2557974.png)
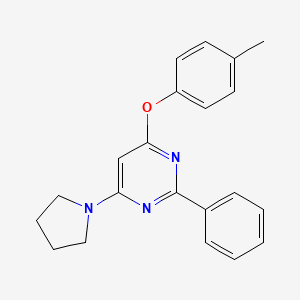
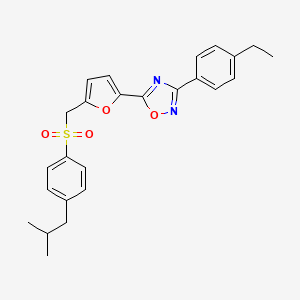
![4-[(E)-2-(2-chlorophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2557980.png)


